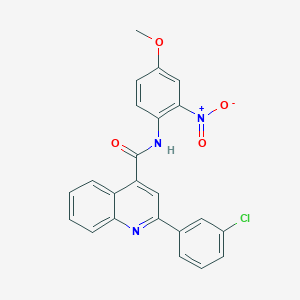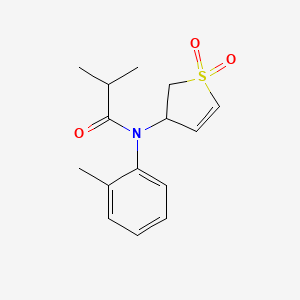![molecular formula C10H21N3O3S B5974771 1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties. DMAP is a white crystalline powder that is soluble in polar solvents and is widely used in organic synthesis as a catalyst.
作用機序
DMAP acts as a nucleophilic catalyst in organic synthesis, which means that it increases the rate of the reaction by accepting a pair of electrons. It also acts as a base catalyst, which means that it increases the rate of the reaction by accepting a proton. DMAP has a unique structure that allows it to participate in various chemical reactions, including acylation, alkylation, and esterification.
Biochemical and Physiological Effects
DMAP has no known biochemical or physiological effects on humans. It is considered to be a non-toxic compound and is not classified as a hazardous substance. However, DMAP can cause skin and eye irritation if it comes into contact with these areas.
実験室実験の利点と制限
DMAP has several advantages as a catalyst in lab experiments. It is a highly effective catalyst that can increase the rate of the reaction significantly. It is also a versatile catalyst that can be used in various chemical reactions. Furthermore, DMAP is relatively inexpensive and readily available.
However, DMAP has some limitations in lab experiments. It is highly reactive and can cause unwanted side reactions if not used properly. It is also sensitive to moisture and air, which can affect its catalytic activity. Therefore, it must be stored and handled carefully.
将来の方向性
DMAP has several potential future directions. One direction is the development of new methods for the synthesis of DMAP. Another direction is the exploration of new applications for DMAP in organic synthesis and pharmaceuticals. Furthermore, DMAP can be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, DMAP can be used in the development of new catalysts that are more efficient and selective than existing catalysts.
Conclusion
In conclusion, DMAP is a versatile and highly effective catalyst that has been extensively used in organic synthesis. It has several advantages and limitations in lab experiments and has no known biochemical or physiological effects on humans. DMAP has several potential future directions, including the development of new methods for synthesis and the exploration of new applications in organic synthesis, pharmaceuticals, and materials science.
合成法
DMAP can be synthesized through various methods, including the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroformate. Another method involves the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroacetate. These methods are efficient and yield high-quality DMAP.
科学的研究の応用
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is used in the synthesis of various compounds, including esters, amides, and peptides. DMAP is also used in the production of pharmaceuticals, agrochemicals, and polymers. Furthermore, DMAP is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-4-11-10(14)9-6-5-7-13(8-9)17(15,16)12(2)3/h9H,4-8H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVFJBEBBHHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)


![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)